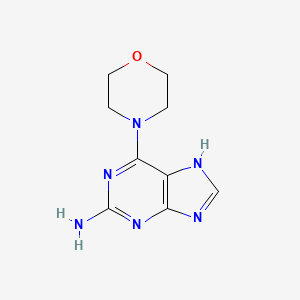
6-Morpholino-9H-purin-2-amine
説明
Synthesis Analysis
A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized via a multi‐step synthetic pathway . The synthesized compounds were screened for in vitro antimicrobial, antioxidant, and anti‐inflammatory activities .Chemical Reactions Analysis
There is a study on the synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives . The study involves the use of a ligand-based and target-based rational drug design strategy to build a virtual library of 105 new compounds .科学的研究の応用
Antibacterial Activity
6-Morpholino-9H-purin-2-amine derivatives have shown significant antibacterial properties. For instance, certain compounds containing this structure have demonstrated potent inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt, surpassing the efficacy of some commercial agents (Wu et al., 2016).
Synthesis and Modification
Research has been conducted on the synthesis and regioselective modification of 6-morpholino purine derivatives. Efficient and simple methods for producing C6 morpholine and N9 alkylated purine nucleoside derivatives have been developed, showcasing the compound's versatility in chemical modifications (Dhuda et al., 2019).
Tautomerism and Alkylation Studies
Investigations into the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, which include 6-morpholino derivatives, have provided insights into their chemical behavior. These studies are crucial for understanding the compound's reactivity and potential applications in synthesis (Roggen & Gundersen, 2008).
Antilipid Peroxidation Agents
Some 6-morpholino purine derivatives have been identified as potential antilipid peroxidation agents. Research in this area is crucial for exploring their therapeutic potential in oxidative stress-related conditions (Thalassitis et al., 2015).
Anticancer Activity
Derivatives of this compound have been studied for their anticancer activity. Some of these compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Huang et al., 2014).
Purine-Nucleotide Synthesis
The compound has been utilized in the synthesis of purine nucleotides, an essential component of genetic material and cellular metabolism. This application is vital for understanding and manipulating biochemical pathways (Zhu-ming, 2012).
作用機序
Target of Action
The primary targets of 6-Morpholino-9H-purin-2-amine are the adenosine receptors , specifically the A1, A2A, A2B, and A3 subtypes . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .
Mode of Action
This compound interacts with its targets by binding to the adenosine receptors . This compound has shown potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . The interaction results in changes in the function of these receptors, which can lead to various physiological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the adenosine receptors. Adenosine, a purine nucleoside, modulates many physiological conditions related to neurological, immunologic, and cardiovascular systems . Therefore, the antagonism of adenosine receptors by this compound can impact these systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonism of adenosine receptors. This can result in changes in cellular signaling and function, potentially leading to therapeutic effects. For instance, compounds with dual affinity at A1/A2A receptors have shown therapeutic efficacy in animal models of Parkinson’s disease .
将来の方向性
The phosphatidylinositol-3 kinase (PI3K) pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . There has been an increase in the search for selective inhibitors of the four class I isoforms of PI3K, as they demonstrate better specificity and reduced toxicity in comparison to existing inhibitors . This suggests that “6-Morpholino-9H-purin-2-amine” and its derivatives could have potential applications in cancer treatment in the future.
生化学分析
Biochemical Properties
6-Morpholino-9H-purin-2-amine plays a crucial role in biochemical reactions, particularly as an antagonist of adenosine receptors. It interacts with several subtypes of adenosine receptors, including A1, A2A, A2B, and A3 . These receptors are part of the G protein-coupled receptor family and are involved in numerous physiological processes such as neurotransmission, immune response, and cardiovascular function. The interaction of this compound with these receptors is characterized by its ability to inhibit their activity, thereby modulating the downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human leukemia cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by influencing the expression of genes involved in the intrinsic mitochondrial pathway . Specifically, it affects the expression of caspase 3 and cytochrome c, which are critical components of the apoptotic machinery. Additionally, this compound impacts cell signaling pathways such as the Akt/HIF pathway, which is involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors, inhibiting their activity and thereby affecting the associated G protein-coupled signaling pathways . This inhibition leads to a decrease in cyclic AMP levels and subsequent modulation of downstream effectors. Furthermore, in leukemia cells, this compound induces apoptosis by downregulating miR-21, a microRNA associated with cell survival, and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained apoptotic effects in leukemia cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine receptors without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with purine metabolism. It interacts with enzymes such as adenosine deaminase and xanthine oxidase, which are involved in the catabolism of purine nucleotides . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
特性
IUPAC Name |
6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWYXKVJFBDUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



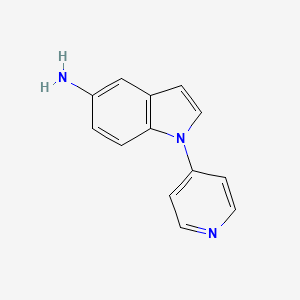
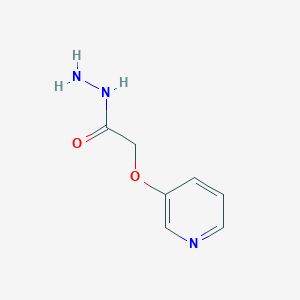
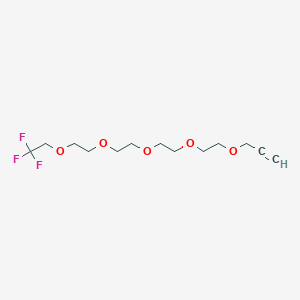
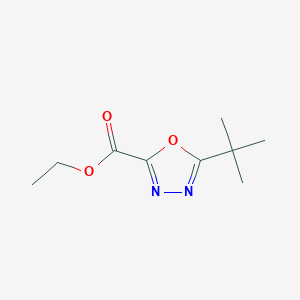
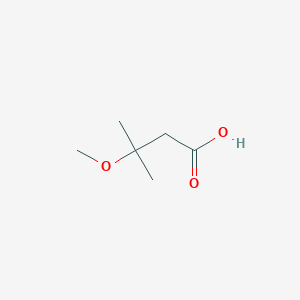

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)
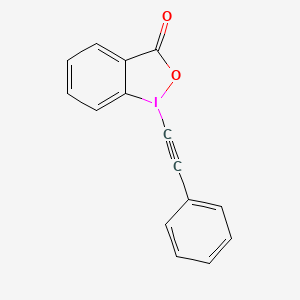

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)
![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)